Bay 41-4109 is a non-nucleosidic antiviral compound belonging to the heteroaryldihydropyrimidine (HAP) class, which targets the Hepatitis B Virus (HBV) core protein. Its mechanism of action involves the allosteric modulation of capsid assembly, leading to the formation of aberrant, non-functional capsid structures and preventing the proper encapsidation of the viral genome. The racemate is a 1:1 mixture of the active (-)R-enantiomer and the inactive (+)S-enantiomer. It serves as a well-characterized reference compound for studying HBV capsid assembly and for screening next-generation HAP-class inhibitors.
The antiviral activity of Bay 41-4109 is entirely dependent on its stereochemistry, with only the (-)R-enantiomer exhibiting efficacy against HBV. The (+)S-enantiomer is inactive, showing no significant antiviral effect (EC50 > 30 µM) or ability to induce capsid assembly. Consequently, substituting the racemate with a different analog, or failing to account for the 1:1 ratio of active and inactive stereoisomers, will lead to non-reproducible and misleading results. The racemate is a distinct chemical entity from its constituent enantiomers, and procurement decisions must treat it as such to ensure accurate effective concentrations and valid comparisons in antiviral studies.
The antiviral activity of Bay 41-4109 is exclusively attributed to one enantiomer. In HepG2.2.15 cells, which constitutively express HBV, the racemate exhibits an EC50 of approximately 120-202 nM. In contrast, the isolated active enantiomer (often referred to simply as Bay 41-4109 without the 'racemate' qualifier) shows an EC50 closer to 53-120 nM, while the inactive (+)S enantiomer shows no activity (EC50 > 30,000 nM). This demonstrates that the racemate's potency is effectively diluted by the presence of the inactive enantiomer.
| Evidence Dimension | Anti-HBV Potency (EC50) |
| Target Compound Data | ~120–202 nM |
| Comparator Or Baseline | Inactive (+)S Enantiomer: >30,000 nM |
| Quantified Difference | >250-fold less active than the racemate |
| Conditions | HBV DNA reduction in HepG2.2.15 cell supernatant. |
This allows for cost-effective screening or foundational studies where maximum potency per milligram is not the primary driver, as the active component is well-defined.
For researchers planning in vivo experiments, Bay 41-4109 demonstrates practical pharmacokinetic properties. Pharmacokinetic studies in mice revealed rapid absorption and an oral bioavailability of 30%. In HBV-transgenic mice, oral administration of dosages from 3 to 30 mg/kg was effective and reduced viral DNA in the liver and plasma in a dose-dependent manner. This established bioavailability makes the racemate a viable and characterized tool for oral dosing studies in relevant animal models.
| Evidence Dimension | Oral Bioavailability (F%) |
| Target Compound Data | 30% |
| Comparator Or Baseline | N/A (Property of target compound) |
| Quantified Difference | N/A |
| Conditions | Pharmacokinetic studies in mice. |
Provides a baseline for establishing effective oral dosing regimens in preclinical animal studies without requiring intravenous administration or complex formulation development.
Bay 41-4109 racemate offers defined and practical solubility parameters critical for experimental setup. It is highly soluble in DMSO (79 mg/mL), facilitating the preparation of concentrated stock solutions for in vitro assays. For in vivo work, it can be formulated as a homogeneous suspension in common vehicles like CMC-Na at concentrations of at least 5 mg/mL, suitable for oral gavage. This contrasts with some advanced analogs like GLS4, which have reported solubility issues at neutral pH. The predictable solubility of the racemate simplifies protocol development and ensures consistent dosing.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 79 mg/mL (199.61 mM) |
| Comparator Or Baseline | Poorly soluble in water (<1 mg/mL) |
| Quantified Difference | High solubility in a standard lab solvent vs. low aqueous solubility. |
| Conditions | Standard laboratory conditions. |
Predictable solubility in standard laboratory solvents like DMSO and compatibility with common in vivo suspension vehicles reduces the time and resources spent on formulation development.
As a well-characterized first-generation HAP, the racemate is an appropriate positive control and benchmark in cell-based assays screening for new HBV capsid assembly modulators. Its defined EC50 of ~202 nM provides a clear reference point against which the potency of novel chemical entities can be measured.
Researchers investigating the fundamental biology of HBV capsid dynamics can use Bay 41-4109 racemate to reliably induce the formation of aberrant, non-capsid polymers. This allows for the study of cellular pathways involved in the recognition and degradation of these misassembled viral structures, such as autophagy.
The established 30% oral bioavailability in mice makes this compound suitable for preclinical studies aiming to validate the capsid assembly modulator concept in an in vivo setting. It can serve as a reference compound in studies evaluating the efficacy of newer analogs with potentially improved pharmacokinetic profiles.